

# Biosynthesis of 3-mercaptohexanol in grapes and wine

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An In-depth Technical Guide on the Biosynthesis of 3-Mercaptohexanol in Grapes and Wine

For Researchers, Scientists, and Drug Development Professionals

## Introduction

3-Mercaptohexanol (3-MH) is a potent, sulfur-containing aroma compound that significantly contributes to the desirable "tropical fruit," "grapefruit," and "passion fruit" notes in many wines, particularly Sauvignon Blanc.[1][2][3] This volatile thiol is not typically found in its free, aromatic form in grape juice but is instead generated during alcoholic fermentation from non-volatile precursors present in the grapes.[4][5] The biosynthesis of these precursors in the grapevine and their subsequent release and transformation by yeast are complex processes influenced by viticultural practices, grape processing, and fermentation conditions. This technical guide provides a comprehensive overview of the core biosynthetic pathways, summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of the involved mechanisms.

## Biosynthetic Pathways of 3-MH Precursors in Grapes

The primary precursors of 3-MH found in grapes are non-volatile cysteine and glutathione S-conjugates.[1][4][6][7] The formation of these conjugates is believed to be a detoxification

pathway within the grapevine for certain C6 compounds, which are produced from the breakdown of fatty acids.[5][8]

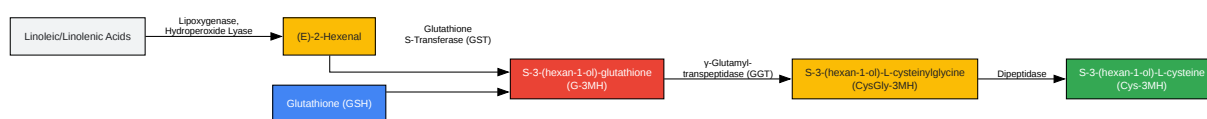
## Formation of Glutathione-S-Conjugates (G-3MH)

The initial step in the formation of 3-MH precursors involves the enzymatic oxidation of unsaturated fatty acids, such as linoleic and linolenic acids, by lipoxygenase (LOX). This leads to the formation of hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, most notably (E)-2-hexenal.[8]

(E)-2-hexenal is a reactive compound that can be conjugated to glutathione (GSH), a key antioxidant in plants, in a reaction catalyzed by glutathione S-transferase (GST) enzymes.[8] This results in the formation of S-3-(hexan-1-ol)-glutathione (G-3MH).[1][9] The identification of S-3-(hexan-1-ol)-glutathione in Sauvignon Blanc must was a critical step in elucidating this pathway.[9] Further enzymatic reduction of the aldehyde group can also occur, leading to the corresponding alcohol conjugate.[10]

## Formation of Cysteine-S-Conjugates (Cys-3MH) and Other Intermediates

The glutathione conjugate, G-3MH, is considered the primary precursor, which can then be catabolized to the cysteine conjugate.[9] This process involves the sequential removal of amino acids from the glutathione moiety. The enzyme  $\gamma$ -glutamyltranspeptidase (GGT) cleaves the  $\gamma$ -glutamyl residue, forming cysteinylglycine-3-MH (CysGly-3MH).[11] Subsequently, a dipeptidase can cleave the glycine residue to yield S-3-(hexan-1-ol)-L-cysteine (Cys-3MH).[11] Both CysGly-3MH and Cys-3MH have been identified in grape juice.[12][13]



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Caption: Biosynthesis of 3-MH precursors in grapes.

## Release of 3-MH During Fermentation

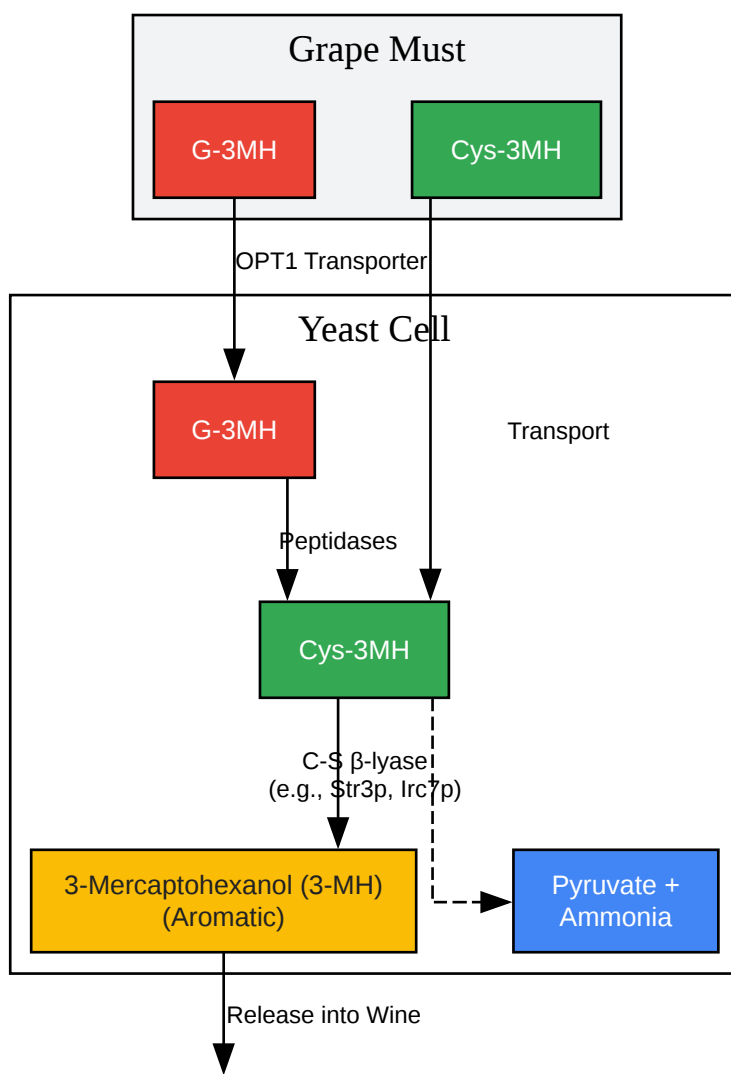
The conversion of non-volatile precursors into the aromatic 3-MH is primarily carried out by yeast, most notably *Saccharomyces cerevisiae*, during alcoholic fermentation.[\[4\]](#)[\[14\]](#)

## Yeast Uptake of Precursors

The glutathionylated and cysteinylated precursors are transported into the yeast cell. The glutathione transporter Opt1p has been shown to be important for the uptake of G-3MH.[\[1\]](#)[\[6\]](#)

## Enzymatic Cleavage

Inside the yeast cell, the C-S bond of the cysteine conjugate is cleaved by enzymes with carbon-sulfur  $\beta$ -lyase activity.[\[2\]](#)[\[14\]](#) This cleavage releases the free thiol, 3-MH, along with pyruvate and ammonia. The *S. cerevisiae* gene STR3, which encodes a cystathionine  $\beta$ -lyase, has been shown to be involved in this process.[\[2\]](#) Overexpression of STR3 can lead to increased release of 3-MH.[\[2\]](#) Other enzymes, such as those encoded by the IRC7 gene, also play a role in the cleavage of both cysteinylated and glutathionylated precursors.[\[7\]](#)



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Caption: Release of 3-MH by yeast during fermentation.

## Alternative Formation Pathway from (E)-2-Hexenal

Research has also identified an alternative pathway for 3-MH formation that does not solely rely on the pre-existing S-conjugates in the grape must. (E)-2-hexenal, present in grape juice, can react with hydrogen sulfide ( $\text{H}_2\text{S}$ ), a byproduct of yeast metabolism, to form 3-MH.[7][15] (E)-2-hexen-1-ol has also been identified as a potential precursor in this pathway.[15] While this pathway can contribute to the overall 3-MH concentration, its relative importance compared to the S-conjugate pathway can vary.[7][16]

## Quantitative Data

The concentrations of 3-MH precursors in grape juice and the final 3-MH levels in wine are highly variable. This variation is attributed to grape variety, viticultural practices, and winemaking techniques.

**Table 1: Concentration of 3-MH Precursors in Sauvignon Blanc Grape Juices**

Precursor	Concentration Range (µg/L)	Reference
GSH-3MH	34 - 629	<a href="#">[16]</a>
Cys-3MH	1 - 126	<a href="#">[16]</a>
Cys-gly-3MH	Variable, often lower than other precursors	<a href="#">[12]</a> <a href="#">[13]</a>

Note: GSH-3MH is generally more abundant than Cys-3MH in grape juices.[\[16\]](#)[\[17\]](#)

**Table 2: Conversion Yields of Precursors to 3-MH**

Precursor	Molar Conversion Yield (%)	Reference
Cys-3MH	< 1% (in wine, accounts for 3-7% of total 3-MH)	<a href="#">[6]</a> <a href="#">[18]</a>
G-3MH	~3% (in model ferments)	<a href="#">[19]</a>
(E)-2-hexenal	Minor contribution (<1% to ~10%)	<a href="#">[1]</a> <a href="#">[16]</a>

It is important to note that several studies have found no clear correlation between the initial concentrations of known precursors in the juice and the final concentration of 3-MH in the wine. [\[13\]](#)[\[16\]](#) This suggests the existence of other contributing pathways or limiting factors in the conversion process.

## Experimental Protocols

Accurate quantification of 3-MH and its precursors is crucial for research in this field. The most common methods involve stable isotope dilution analysis (SIDA) coupled with mass spectrometry.

## Protocol for Quantification of 3-MH Precursors (Cys-3MH and G-3MH) by HPLC-MS/MS

This protocol is based on methodologies described in the literature.[\[17\]](#)[\[20\]](#)[\[21\]](#)

### 1. Sample Preparation and Solid-Phase Extraction (SPE):

- Take a known volume of grape juice or wine (e.g., 10 mL).
- Add a solution of deuterated internal standards (e.g.,  $d_8$ -(R/S)-Cys-3-MH and  $d_9$ -(R/S)-Glut-3-MH) at a known concentration.[\[17\]](#)
- Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
- Load the sample onto the cartridge.
- Wash the cartridge with water to remove interfering compounds.
- Dry the cartridge under a stream of air or nitrogen.
- Elute the precursors with methanol.
- Concentrate the eluate under a gentle stream of nitrogen.

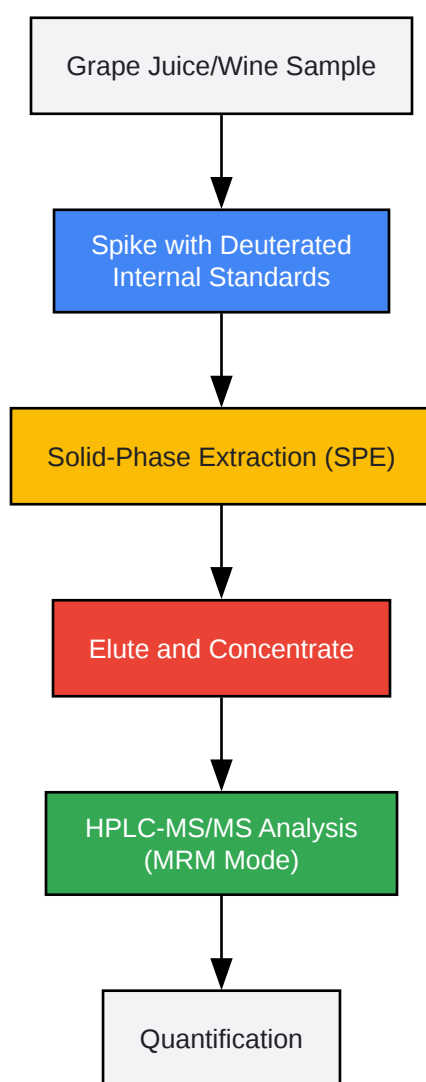
### 2. HPLC-MS/MS Analysis:

- HPLC System: A high-performance liquid chromatography system with a reverse-phase column (e.g., C18).
- Mobile Phase: A gradient of water with formic acid (A) and acetonitrile with formic acid (B).
- Mass Spectrometer: A tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

- Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the native and deuterated analytes.

### 3. Quantification:

- Generate a calibration curve using standards of known concentrations.
- Calculate the concentration of each precursor in the sample based on the ratio of the peak area of the native analyte to its corresponding deuterated internal standard.



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Caption: Workflow for 3-MH precursor analysis.

## Protocol for Quantification of 3-MH by GC-MS

This protocol is based on methodologies involving derivatization followed by gas chromatography-mass spectrometry.[\[22\]](#)[\[23\]](#)

### 1. Extraction and Derivatization:

- Extract 3-MH from the wine sample using a suitable method, such as solid-phase extraction (SPE) or headspace solid-phase microextraction (HS-SPME).[\[23\]](#)
- For liquid-liquid extraction, derivatize the thiol group to a more stable and volatile form using a reagent like pentafluorobenzyl bromide (PFBBBr).[\[22\]](#)

### 2. GC-MS Analysis:

- GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
- Injection: Use a splitless or on-column injection.
- Oven Program: A temperature gradient to separate the analytes.
- Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
- Detection: Use selected ion monitoring (SIM) to detect the characteristic ions of the derivatized 3-MH and its internal standard.

### 3. Quantification:

- Use a deuterated analog of 3-MH as an internal standard.
- Quantify based on the peak area ratio of the analyte to the internal standard against a calibration curve.

## Factors Influencing 3-MH Precursor Biosynthesis and Release

- Viticultural Practices: Environmental stress, such as water deficit and UV-C irradiation, can enhance the biosynthesis of 3-MH precursors in grapevines.[\[24\]](#) Harvest timing is also



critical, with some studies showing higher precursor concentrations in grapes harvested in the early morning.[24]

- Grape Processing: Mechanical harvesting and transportation can lead to an increase in precursor concentrations, likely due to increased enzymatic activity from grape damage.[10]
- Yeast Strain: Different strains of *S. cerevisiae* exhibit varying abilities to release 3-MH from its precursors, due to differences in enzyme activity and precursor uptake efficiency.[4][25]
- Fermentation Conditions: Factors such as temperature, nitrogen availability, and the presence of oxygen can influence yeast metabolism and, consequently, the release of 3-MH.

## Conclusion

The biosynthesis of 3-mercaptohexanol is a multi-faceted process that begins with the formation of non-volatile S-conjugate precursors in the grape and culminates in their enzymatic release as a potent aroma compound by yeast during fermentation. While the primary pathways involving glutathione and cysteine conjugates are well-established, the quantitative relationship between precursor levels and final wine aroma is not always direct, indicating the influence of alternative formation pathways and various limiting factors. A thorough understanding of these complex interactions, facilitated by robust analytical methods, is essential for researchers and winemakers seeking to modulate the aromatic profile of wines and for scientists in related fields studying sulfur-containing compounds and their biosynthesis.

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